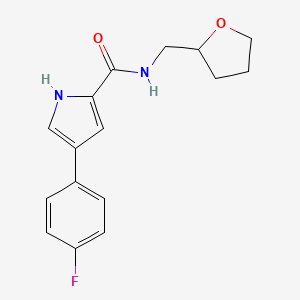

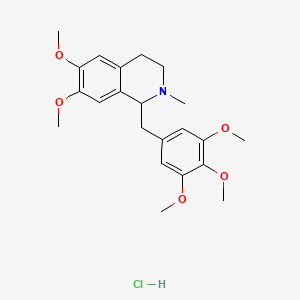

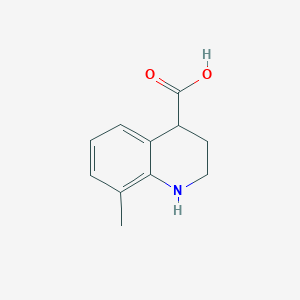

![molecular formula C17H15N5O B2931655 1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide CAS No. 478257-55-5](/img/structure/B2931655.png)

1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide is a useful research compound. Its molecular formula is C17H15N5O and its molecular weight is 305.341. The purity is usually 95%.

BenchChem offers high-quality 1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(6-Methyl-2-Pyridinyl)-N'-[(E)-Phenylmethylidene]-1H-Imidazole-4-Carbohydrazide and its derivatives play a significant role in the synthesis of N-fused heterocyclic compounds. A study by Hosseini and Bayat (2019) demonstrated an efficient synthesis of such compounds, including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, through a five-component cascade reaction. This method features a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization, highlighting the compound's utility in creating complex heterocyclic structures with a wide variety of functional groups under environmentally benign conditions Hosseini & Bayat, 2019.

Sensor Development

The compound's framework has also been utilized in developing highly sensitive and selective sensors. For instance, Li and Xiao (2016) synthesized a new fluorescent sensor based on a derivative, which exhibited high sensitivity and selectivity towards Al3+ ions with a significant "turn-on" fluorescence response. This sensor also demonstrated potential as a pH sensor in alkali environments, showcasing the compound's applicability in environmental monitoring and analytical chemistry Li & Xiao, 2016.

Molecular Docking and Screening

In the realm of bioactivity screening, derivatives of 1-(6-Methyl-2-Pyridinyl)-N'-[(E)-Phenylmethylidene]-1H-Imidazole-4-Carbohydrazide have been explored for their potential therapeutic applications. A study conducted by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings. This research aimed to identify compounds with potential antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents Flefel et al., 2018.

Antiviral Activity

Additionally, derivatives have been investigated for their antiviral properties. Hamdouchi et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showing promise as antirhinovirus agents. This research highlights the potential of 1-(6-Methyl-2-Pyridinyl)-N'-[(E)-Phenylmethylidene]-1H-Imidazole-4-Carbohydrazide derivatives in contributing to the development of new treatments for viral infections Hamdouchi et al., 1999.

Mechanism of Action

Target of Action

It is suggested that the compound might be an intermediate for preparing cox-2 inhibitors , which are pharmaceutically active compounds having analgesic and anti-inflammatory action .

Biochemical Pathways

The compound might be involved in the arachidonic acid metabolic pathway, given its potential role as a COX-2 inhibitor . In this pathway, the COX-2 enzyme converts arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, the compound could potentially reduce the production of these prostaglandins, thereby alleviating inflammation and pain.

properties

IUPAC Name |

N-[(E)-benzylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-13-6-5-9-16(20-13)22-11-15(18-12-22)17(23)21-19-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNRBZNVLVIZBR-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

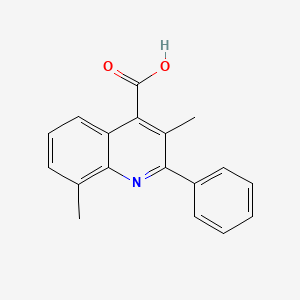

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

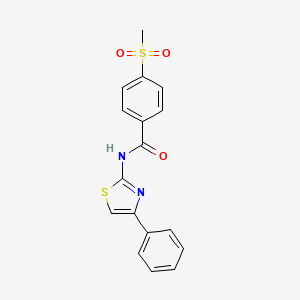

![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)

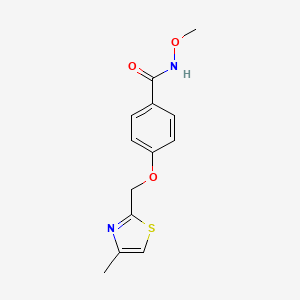

![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)

methanone](/img/structure/B2931594.png)